molecular formula C11H11NO3 B6167596 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid CAS No. 858486-40-5

2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid

Cat. No.: B6167596
CAS No.: 858486-40-5
M. Wt: 205.21 g/mol
InChI Key: OGRMVNGOKYWTMR-UHFFFAOYSA-N
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Description

2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid is a heterocyclic compound with a benzazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the benzazepine ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis protocols that optimize the reaction conditions for scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzazepine ring.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups into the benzazepine ring.

Scientific Research Applications

2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

858486-40-5

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-oxo-1,3,4,5-tetrahydro-1-benzazepine-5-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-10-6-5-8(11(14)15)7-3-1-2-4-9(7)12-10/h1-4,8H,5-6H2,(H,12,13)(H,14,15)

InChI Key

OGRMVNGOKYWTMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC=CC=C2C1C(=O)O

Purity

95

Origin of Product

United States

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